
2-Undecyl-1H-isoindole-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Undecyl-1H-isoindole-1,3(2H)-dione: is an organic compound belonging to the class of isoindole derivatives. Isoindoles are heterocyclic compounds containing a nitrogen atom in a five-membered ring fused to a benzene ring. The undecyl group attached to the nitrogen atom in this compound makes it a long-chain alkyl derivative, which can influence its physical and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Undecyl-1H-isoindole-1,3(2H)-dione typically involves the following steps:
Starting Materials: The synthesis begins with phthalic anhydride and undecylamine.
Reaction: The phthalic anhydride reacts with undecylamine in the presence of a suitable solvent, such as toluene or xylene, under reflux conditions.
Cyclization: The intermediate product undergoes cyclization to form the isoindole ring structure.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
化学反应分析
Types of Reactions
2-Undecyl-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The undecyl group or other substituents on the isoindole ring can be replaced by different functional groups through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines.
科学研究应用
2-Undecyl-1H-isoindole-1,3(2H)-dione has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of specialty chemicals, polymers, and materials with specific properties.
相似化合物的比较
Similar Compounds
2-Undecyl-1H-isoindole-1,3(2H)-dione: is similar to other isoindole derivatives, such as 2-methyl-1H-isoindole-1,3(2H)-dione and 2-phenyl-1H-isoindole-1,3(2H)-dione.
Long-chain alkyl derivatives: Compounds like 2-decyl-1H-isoindole-1,3(2H)-dione and 2-dodecyl-1H-isoindole-1,3(2H)-dione share structural similarities.
Uniqueness
The uniqueness of this compound lies in its specific undecyl group, which imparts distinct physical and chemical properties. This long alkyl chain can influence the compound’s solubility, melting point, and reactivity, making it suitable for specific applications in research and industry.
属性
| 82181-91-7 | |
分子式 |
C19H27NO2 |
分子量 |
301.4 g/mol |
IUPAC 名称 |
2-undecylisoindole-1,3-dione |
InChI |
InChI=1S/C19H27NO2/c1-2-3-4-5-6-7-8-9-12-15-20-18(21)16-13-10-11-14-17(16)19(20)22/h10-11,13-14H,2-9,12,15H2,1H3 |
InChI 键 |
WVQNOOZQAPZYMU-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCN1C(=O)C2=CC=CC=C2C1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Benzyl-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B14431907.png)
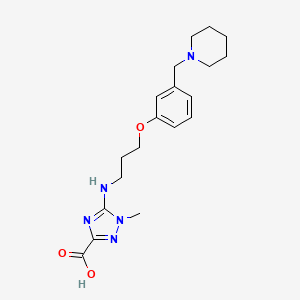
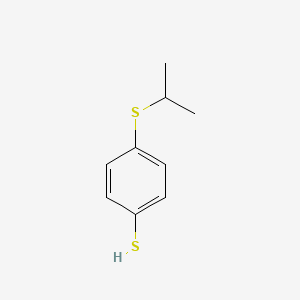

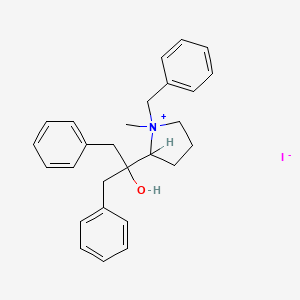
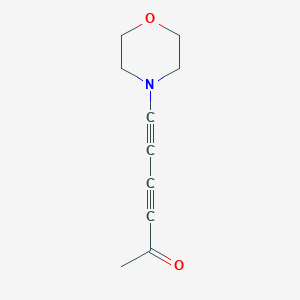
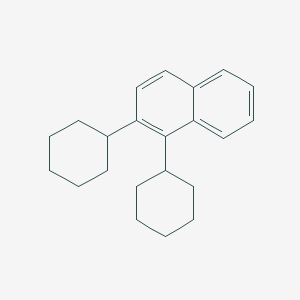
![[(4-Methylpenta-1,2-dien-1-yl)sulfanyl]benzene](/img/structure/B14431976.png)
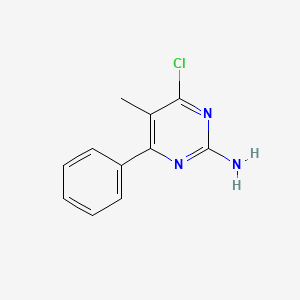
![7-Methoxy-1-methyl-3-methylidene-1-azaspiro[4.4]non-6-ene](/img/structure/B14431982.png)
![N~2~,N~3~-Diphenylbicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxamide](/img/structure/B14431983.png)
